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molecular formula C12H15BrO2 B2567570 Ethyl 2-(4-bromophenyl)butanoate CAS No. 943742-86-7

Ethyl 2-(4-bromophenyl)butanoate

Cat. No. B2567570
M. Wt: 271.154
InChI Key: KHXAGVUSSBZVJS-UHFFFAOYSA-N
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Patent
US07592331B2

Procedure details

To a solution of ethyl 2-(4-bromophenyl)acetate (972 mg, 4 mmol) in 10 mL dry THF at −78° C. was added LDA (2 M, 2 mL, 4 mmol). The solution was warmed to rt and stirred 2 h, then was recooled to −78° C. EtI (0.52 mL) was added, then the reaction was stirred rt for 16 h. The reaction was quenched with sat. NH4Cl, then extracted with EtOAc (3×20 mL). The organic layer washed with brine, then dried (Na2SO4). Purification via flash chromatography (0-20% EtOAc in hexanes) gives 75A (228 mg, 21%). MS (ESI) m/z 271.0 (M+H)+.
Quantity
972 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.52 mL
Type
reactant
Reaction Step Two
Name
Yield
21%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10])=[CH:4][CH:3]=1.[Li+].[CH3:15][CH:16]([N-]C(C)C)C.C(I)C>C1COCC1>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8]([CH2:15][CH3:16])[C:9]([O:11][CH2:12][CH3:13])=[O:10])=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
972 mg
Type
reactant
Smiles
BrC1=CC=C(C=C1)CC(=O)OCC
Name
Quantity
2 mL
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.52 mL
Type
reactant
Smiles
C(C)I

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was recooled to −78° C
STIRRING
Type
STIRRING
Details
the reaction was stirred rt for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with sat. NH4Cl
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×20 mL)
WASH
Type
WASH
Details
The organic layer washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
Purification via flash chromatography (0-20% EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C(C(=O)OCC)CC
Measurements
Type Value Analysis
AMOUNT: MASS 228 mg
YIELD: PERCENTYIELD 21%
YIELD: CALCULATEDPERCENTYIELD 21%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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